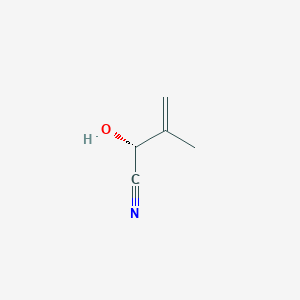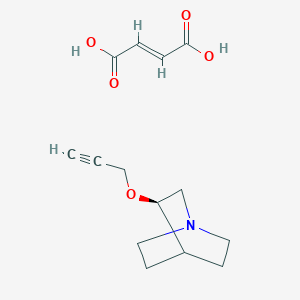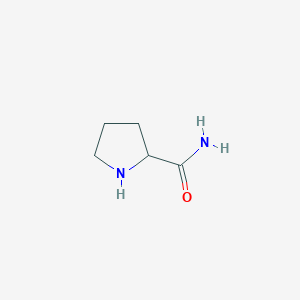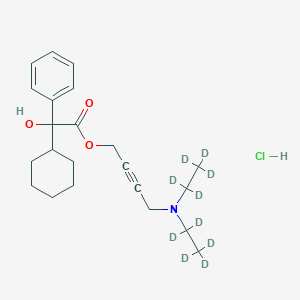![molecular formula C9H21N3 B126105 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine CAS No. 143999-55-7](/img/structure/B126105.png)
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, commonly known as AEEA, is a chemical compound that has been widely used in scientific research. It is a derivative of piperidine and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of AEEA is not completely understood. However, it is known to interact with the dopamine system and modulate the release of dopamine in the brain. AEEA has also been shown to interact with G protein-coupled receptors and activate intracellular signaling pathways.
Biochemical and Physiological Effects
AEEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. AEEA has also been shown to have anxiolytic effects, reducing anxiety and stress. Additionally, AEEA has been shown to have analgesic effects, reducing pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEEA has several advantages for laboratory experiments. It is a highly pure and stable compound that can be easily synthesized. AEEA also has a unique mechanism of action that makes it useful for studying the dopamine system and G protein-coupled receptors. However, AEEA also has some limitations. It has a short half-life, which can make it difficult to study its effects over long periods of time. Additionally, AEEA can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of AEEA. One area of interest is the study of AEEA as a potential treatment for addiction. AEEA has been shown to interact with the dopamine system, which is involved in addiction. Additionally, AEEA has been shown to have anxiolytic effects, which may be useful in treating anxiety disorders. Another area of interest is the study of AEEA as a potential treatment for pain. AEEA has been shown to have analgesic effects, which may be useful in treating chronic pain. Finally, the study of AEEA as a ligand for G protein-coupled receptors may lead to the development of new drugs for a variety of conditions.
Conclusion
In conclusion, 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, or AEEA, is a chemical compound that has been widely used in scientific research. Its unique properties make it useful for studying the dopamine system, G protein-coupled receptors, and its potential use in treating addiction and pain. While AEEA has some limitations, it has several advantages for laboratory experiments and has the potential to lead to new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of AEEA involves the reaction of 2-(2-chloroethyl)piperidine with ammonia in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethylene oxide to obtain AEEA. This method has been widely used in the laboratory to synthesize AEEA with high purity and yield.
Aplicaciones Científicas De Investigación
AEEA has been extensively used in scientific research due to its unique properties. It has been used as a neurotransmitter and neuromodulator in the central nervous system. AEEA has also been used in the study of the dopamine system and its role in addiction. Additionally, AEEA has been used as a ligand for the study of G protein-coupled receptors.
Propiedades
Número CAS |
143999-55-7 |
|---|---|
Nombre del producto |
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine |
Fórmula molecular |
C9H21N3 |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2 |
Clave InChI |
ZOULUQNTQXNCKL-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CCN)CCN |
SMILES canónico |
C1CC(NC(C1)CCN)CCN |
Sinónimos |
1,5-(diethylamino)piperidine 1,5-DEAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)












